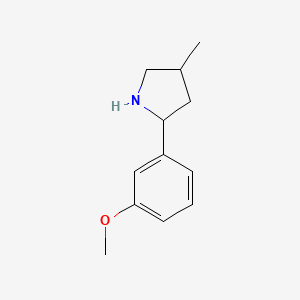

2-(3-Methoxyphenyl)-4-methylpyrrolidine

Descripción

2-(3-Methoxyphenyl)-4-methylpyrrolidine is a pyrrolidine derivative featuring a five-membered saturated amine ring substituted at the 2-position with a 3-methoxyphenyl group and at the 4-position with a methyl group. Pyrrolidine scaffolds are widely explored in medicinal chemistry due to their conformational flexibility, basicity, and ability to interact with biological targets such as receptors and enzymes.

Propiedades

IUPAC Name |

2-(3-methoxyphenyl)-4-methylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-9-6-12(13-8-9)10-4-3-5-11(7-10)14-2/h3-5,7,9,12-13H,6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOAKBLCGJMYVEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NC1)C2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201277880 | |

| Record name | 2-(3-Methoxyphenyl)-4-methylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201277880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603068-28-6 | |

| Record name | 2-(3-Methoxyphenyl)-4-methylpyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=603068-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Methoxyphenyl)-4-methylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201277880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxyphenyl)-4-methylpyrrolidine can be achieved through several methods. One common approach involves the reaction of 3-methoxybenzaldehyde with 4-methylpyrrolidine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, often using solvents like ethanol or methanol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts like palladium or nickel may be employed to enhance reaction efficiency.

Análisis De Reacciones Químicas

Types of Reactions: 2-(3-Methoxyphenyl)-4-methylpyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amines or alcohols.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary amines.

Aplicaciones Científicas De Investigación

2-(3-Methoxyphenyl)-4-methylpyrrolidine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound may serve as a ligand in biochemical assays or as a building block for bioactive compounds.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

Industry: It is utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-(3-Methoxyphenyl)-4-methylpyrrolidine involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

The core heterocycle significantly impacts physicochemical and pharmacological properties. Below is a comparison of 2-(3-Methoxyphenyl)-4-methylpyrrolidine with analogs featuring different cores:

¹Inferred from pyrrolidine-based CNS agents (e.g., nicotine analogs).

²Identified in tramadol hydrochloride extended-release tablets .

Key Observations :

- Ring Size : Pyrrolidine’s smaller ring (vs. piperazine in Letermovir) may confer higher rigidity and altered binding kinetics.

- Basicity : Pyrrolidine (pKa ~11) is less basic than piperazine (pKa ~9.8 for secondary amine), affecting ionization and bioavailability.

- Metabolic Stability : Methyl groups (e.g., in 4-methylpyrrolidine) may reduce oxidative metabolism compared to Letermovir’s trifluoromethyl group .

Substituent Effects on Bioactivity

The position and nature of substituents critically influence biological activity:

Methoxyphenyl Position:

- 3-Methoxyphenyl (target compound): Enhances π-π stacking and hydrophobic interactions. Letermovir’s 3-methoxyphenyl group contributes to its antiviral activity by targeting the CMV terminase complex .

- 4-Methoxyphenyl (e.g., compound 12 in ): Altered electronic distribution may reduce affinity for certain targets compared to 3-substituted analogs .

Functional Group Variations:

Pharmacological and Physicochemical Properties

| Property | This compound | Letermovir | MXiPr |

|---|---|---|---|

| Water Solubility | Moderate (estimated) | Very slight | Low (cyclohexanone core) |

| LogP (Lipophilicity) | ~2.5 (calc.) | 4.1 (reported) | ~3.0 (calc.) |

| Therapeutic Area | CNS (hypothesized) | Antiviral | Narcotic |

| Metabolic Sites | N-demethylation, O-demethylation | Glucuronidation | Cyclohexanone reduction |

Notes:

Actividad Biológica

2-(3-Methoxyphenyl)-4-methylpyrrolidine is an organic compound characterized by a pyrrolidine ring substituted with a 3-methoxyphenyl group and a methyl group. Its unique structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanism of action, biological effects, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may function as an agonist or antagonist at various receptors, influencing several biochemical pathways. The precise molecular targets are still under investigation, but the compound shows promise in modulating neurotransmitter systems, which could be relevant for neurological disorders.

Potential Molecular Targets

- Neurotransmitter Receptors : Possible interactions with dopamine and serotonin receptors.

- Enzymatic Pathways : Involvement in pathways related to neuroprotection and inflammation.

Cytotoxicity and Antiproliferative Effects

In vitro studies have shown that certain derivatives of methoxyphenyl compounds can inhibit the proliferation of cancer cell lines such as HeLa and A549, indicating potential anticancer properties. The IC50 values for these activities were reported at approximately 226 μg/mL for HeLa cells . Although specific data on this compound is not extensively documented, its structural characteristics imply potential for similar biological activities.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 3-methoxybenzaldehyde with 4-methylpyrrolidine under mild conditions. This synthetic route allows for the production of the compound in a laboratory setting, which is crucial for further biological evaluations.

Comparative Studies

To better understand the unique properties of this compound, comparative studies with similar compounds have been conducted. These studies indicate that the presence of both the methoxyphenyl group and the pyrrolidine ring creates a distinct profile that may enhance its reactivity and biological activity compared to simpler analogs like 4-methylpyrrolidine or other methoxy-substituted compounds.

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Potential neuroactive properties; antibacterial activity (inferred) |

| 3-(3-Methoxyphenyl) pyrrolidine | Structure | Lower reactivity; lacks methyl group |

| 4-Methylpyrrolidine | Structure | Different chemical properties |

Case Studies

While direct case studies specifically focusing on this compound are scarce, related research on methoxy-substituted compounds provides insight into their potential applications in treating infections and possibly cancer. For example, studies have demonstrated that certain derivatives exhibit significant antibacterial activity compared to standard antibacterial drugs, suggesting that further exploration into this compound could yield valuable therapeutic options .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.